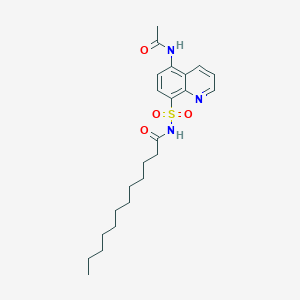
N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is a complex organic compound with the molecular formula C23H33N3O4S and a molecular weight of 447.59 g/mol. This compound is known for its unique structure, which includes a dodecanamide backbone and a quinoline ring substituted with acetamido and sulfonyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, which is then acylated to introduce the acetamido group. The sulfonylation step follows, where a sulfonyl chloride reacts with the quinoline derivative to form the sulfonyl group. Finally, the dodecanamide moiety is introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups.
科学的研究の応用
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
- N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide
- N-Dodecanoyl-5-acetamido-8-quinolinesulfonamide
- Dodecanamide, N-[[5-(acetylamino)-8-quinolinyl]sulfonyl]-
Uniqueness
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse interactions with biological molecules, making it a valuable compound for research in various fields.
特性
CAS番号 |
102107-36-8 |
|---|---|
分子式 |
C23H33N3O4S |
分子量 |
447.6 g/mol |
IUPAC名 |
N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide |
InChI |
InChI=1S/C23H33N3O4S/c1-3-4-5-6-7-8-9-10-11-14-22(28)26-31(29,30)21-16-15-20(25-18(2)27)19-13-12-17-24-23(19)21/h12-13,15-17H,3-11,14H2,1-2H3,(H,25,27)(H,26,28) |
InChIキー |
UNTGZLCUHXWRKP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NS(=O)(=O)C1=C2C(=C(C=C1)NC(=O)C)C=CC=N2 |
正規SMILES |
CCCCCCCCCCCC(=O)NS(=O)(=O)C1=C2C(=C(C=C1)NC(=O)C)C=CC=N2 |
Key on ui other cas no. |
102107-36-8 |
同義語 |
N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















